Cyclohexene, 1-iodo-6-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexene, 1-iodo-6-methyl- is an organic compound with the molecular formula C7H11I. It is a derivative of cyclohexene, where an iodine atom is attached to the first carbon and a methyl group is attached to the sixth carbon of the cyclohexene ring. This compound is known for its unique chemical properties and is used in various chemical reactions and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclohexene, 1-iodo-6-methyl- can be synthesized through several methods. One common method involves the iodination of 6-methylcyclohexene. This reaction typically uses iodine (I2) in the presence of a catalyst such as aluminum chloride (AlCl3) or ferric chloride (FeCl3) under controlled conditions to ensure selective iodination at the desired position .
Industrial Production Methods
In industrial settings, the production of cyclohexene, 1-iodo-6-methyl- often involves large-scale iodination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexene, 1-iodo-6-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different substituted cyclohexenes.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or ozone (O3), leading to the formation of cyclohexene derivatives with additional functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents.
Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in non-polar solvents.
Oxidation: Potassium permanganate (KMnO4) or ozone (O3) in aqueous or organic solvents
Major Products Formed
Substitution: Formation of hydroxyl or amino-substituted cyclohexenes.
Elimination: Formation of alkenes.
Oxidation: Formation of cyclohexene derivatives with hydroxyl or carbonyl groups
Wissenschaftliche Forschungsanwendungen
Cyclohexene, 1-iodo-6-methyl- has several applications in scientific research:
Wirkmechanismus
The mechanism of action of cyclohexene, 1-iodo-6-methyl- in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates can undergo various transformations, leading to the formation of different products. The iodine atom in the compound acts as a good leaving group, facilitating substitution and elimination reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexene, 1-iodo-: Similar structure but lacks the methyl group at the sixth position.
Methylcyclohexene: Contains a methyl group but lacks the iodine atom.
Cyclohexene, 1-bromo-6-methyl-: Similar structure with a bromine atom instead of iodine.
Uniqueness
Cyclohexene, 1-iodo-6-methyl- is unique due to the presence of both an iodine atom and a methyl group, which imparts distinct reactivity and chemical properties. The iodine atom provides a good leaving group for substitution and elimination reactions, while the methyl group influences the compound’s steric and electronic properties .
Eigenschaften
CAS-Nummer |
40648-10-0 |
---|---|
Molekularformel |
C7H11I |
Molekulargewicht |
222.07 g/mol |
IUPAC-Name |
1-iodo-6-methylcyclohexene |
InChI |
InChI=1S/C7H11I/c1-6-4-2-3-5-7(6)8/h5-6H,2-4H2,1H3 |
InChI-Schlüssel |
ZDARRRISQKLIIU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC=C1I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.